![molecular formula C21H17NO3S B3269135 8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one CAS No. 503468-90-4](/img/structure/B3269135.png)
8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one
Overview
Description
8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one, also known as BMVC, is a heterocyclic compound that has gained significant attention due to its potential therapeutic applications. BMVC belongs to the class of chromenone derivatives and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. This compound has been reported to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the replication of HSV-1 and HCMV by targeting the viral DNA polymerase. Furthermore, this compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. Additionally, this compound has been reported to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Furthermore, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activities. Additionally, this compound has a unique structure that makes it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods for this compound could facilitate its use in lab experiments and drug development.
Scientific Research Applications
8-Benzo[b]thiophen-2-yl-2-morpholin-4-yl-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and anti-inflammatory activities. This compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and human cytomegalovirus (HCMV). Furthermore, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
8-(1-benzothiophen-2-yl)-2-morpholin-4-ylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c23-17-13-20(22-8-10-24-11-9-22)25-21-15(17)5-3-6-16(21)19-12-14-4-1-2-7-18(14)26-19/h1-7,12-13H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPQXOBIDAMUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469069 | |
Record name | 8-(1-benzothiophen-2-yl)-2-morpholin-4-ylchromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
503468-90-4 | |
Record name | 8-(1-benzothiophen-2-yl)-2-morpholin-4-ylchromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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